[4-(2,4-dichlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl](phenyl)methanone
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Overview
Description
4-(2,4-DICHLOROPHENYL)-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline ring system substituted with dichlorophenyl and trimethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-DICHLOROPHENYL)-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dichlorobenzaldehyde with 2,2,4-trimethyl-1,2-dihydroquinoline in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process includes the use of catalysts to enhance reaction rates and the implementation of stringent quality control measures to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-DICHLOROPHENYL)-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitro groups
Major Products Formed
Oxidation: Quinoline derivatives
Reduction: Dihydroquinoline derivatives
Substitution: Halogenated or nitro-substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, 4-(2,4-DICHLOROPHENYL)-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE is used as a precursor for the synthesis of various heterocyclic compounds. It serves as an important intermediate in the development of new materials and catalysts .
Biology
The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals aimed at treating infections caused by resistant strains of bacteria and fungi .
Medicine
In medicine, this compound is explored for its potential use in the treatment of various diseases. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, 4-(2,4-DICHLOROPHENYL)-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 4-(2,4-DICHLOROPHENYL)-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dichlorophenyl)-2,2,4-trimethyl-1,2-dihydroquinolin-3-ylmethanone
- 4-(2,4-Dichlorophenyl)-2,2,4-trimethyl-1,2-dihydroquinolin-3-ylmethanone
Uniqueness
Compared to similar compounds, 4-(2,4-DICHLOROPHENYL)-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE exhibits unique properties such as higher stability and reactivity. Its specific substitution pattern enhances its ability to interact with biological targets, making it more effective in various applications.
Properties
Molecular Formula |
C25H23Cl2NO |
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Molecular Weight |
424.4 g/mol |
IUPAC Name |
[4-(2,4-dichlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C25H23Cl2NO/c1-24(2)16-25(3,19-14-13-18(26)15-21(19)27)20-11-7-8-12-22(20)28(24)23(29)17-9-5-4-6-10-17/h4-15H,16H2,1-3H3 |
InChI Key |
HCVXQFXLIWZBKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)(C)C4=C(C=C(C=C4)Cl)Cl)C |
Origin of Product |
United States |
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